

Spectroscopic Profile of 2-Acetylphenanthrene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Acetylphenanthrene** (CAS No. 5960-69-0), a polycyclic aromatic ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral data in a clear, tabulated format.

Chemical Structure and Properties

2-Acetylphenanthrene possesses the following chemical structure:

Molecular Formula: C₁₆H₁₂O Molecular Weight: 220.27 g/mol Appearance: Solid Melting Point: 144-145 °C

Spectroscopic Data

The following sections summarize the available spectroscopic data for **2-Acetylphenanthrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and assigned experimental NMR spectrum for **2-Acetylphenanthrene** is not readily accessible in common databases, the expected chemical shifts can be predicted based on the known ranges for similar aromatic ketones.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Acetylphenanthrene**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons ($\text{C}_1\text{-H}$, $\text{C}_3\text{-H}$ to $\text{C}_{10}\text{-H}$)	7.5 - 9.0	Multiplets
Methyl Protons ($-\text{COCH}_3$)	2.5 - 2.8	Singlet

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Acetylphenanthrene**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl Carbon (C=O)	195 - 205
Aromatic Carbons (C_1 - C_{10} , C_{4a} , C_{4b} , C_{8a} , C_{10a})	120 - 140
Methyl Carbon ($-\text{COCH}_3$)	25 - 30

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Acetylphenanthrene** exhibits characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the NIST WebBook.

Table 3: Key IR Absorption Bands for **2-Acetylphenanthrene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2925	Weak	Methyl C-H Stretch
~1680	Strong	C=O Stretch (Aryl Ketone)
1600 - 1450	Medium to Strong	Aromatic C=C Ring Stretching
~890, ~820, ~740	Strong	Aromatic C-H Bending (Out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **2-Acetylphenanthrene** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Acetylphenanthrene**

m/z	Relative Intensity	Assignment
220	High	[M] ⁺ (Molecular Ion)
205	High	[M - CH ₃] ⁺
177	Medium	[M - COCH ₃] ⁺ or [C ₁₄ H ₉] ⁺
151	Medium	[C ₁₂ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Acetylphenanthrene**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl_3 with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Spectroscopy:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Solvent: CDCl_3 with the solvent peak used as an internal reference (δ 77.16 ppm).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-Acetylphenanthrene** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place the mixture into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

- Direct insertion probe or gas chromatography (GC) inlet.

Ionization Method:

- Electron Ionization (EI): A standard method for volatile and semi-volatile organic compounds.
- Electron Energy: Typically 70 eV.

Mass Analyzer:

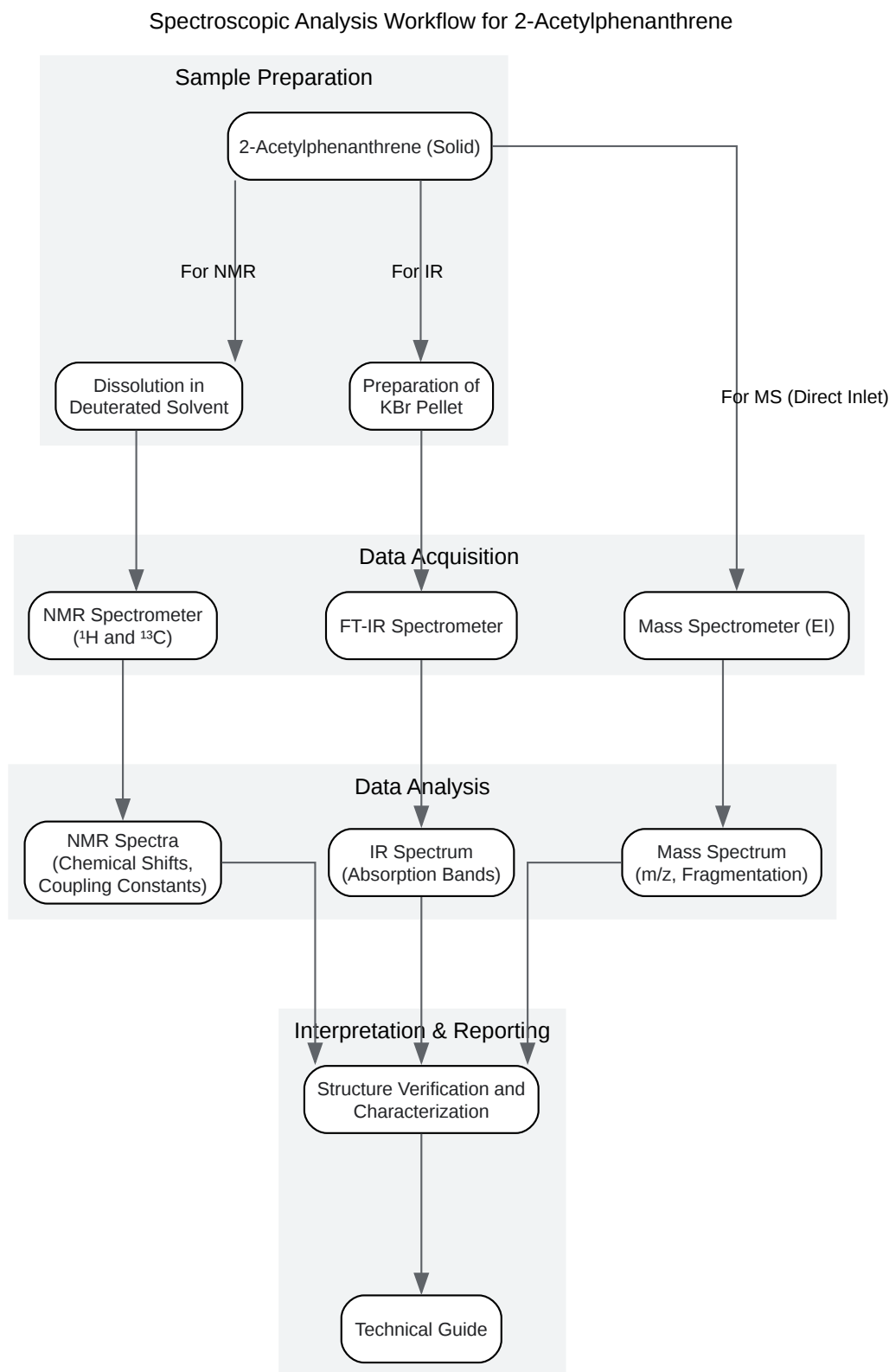
- Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.

Data Acquisition:

- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-300.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Acetylphenanthrene**.



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Caption: Workflow for obtaining and analyzing spectroscopic data of **2-Acetylphenanthrene**.

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